Mirogabalin Besylate

Description

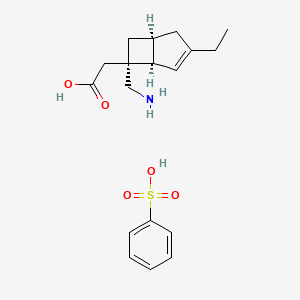

Structure

2D Structure

Propriétés

IUPAC Name |

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9)/t9-,10-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJXJRVWXYRSAN-TXULWXBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138245-21-2 | |

| Record name | Bicyclo[3.2.0]hept-3-ene-6-acetic acid, 6-(aminomethyl)-3-ethyl-, (1R,5S,6S)-, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirogabalin besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIROGABALIN BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01F4FRP8YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Optimization of Mirogabalin Besylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirogabalin Besylate, a gabapentinoid developed by Daiichi Sankyo, is a therapeutic agent for peripheral neuropathic pain.[1][2] Its synthesis presents considerable challenges due to a strained bicyclo[3.2.0]heptane core and three contiguous stereocenters.[3][4] This guide provides a detailed overview of two primary synthetic pathways: the original route developed by Daiichi Sankyo and a more recent, optimized industrial synthesis. We will delve into the experimental protocols for key reactions, present quantitative data in structured tables for comparative analysis, and visualize the synthetic workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of this compound.

Introduction

Mirogabalin is a ligand for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, exhibiting a longer dissociation half-life than its predecessors, which is believed to contribute to its potent and sustained analgesic effects.[1] The complex molecular architecture of Mirogabalin has necessitated the development of sophisticated and efficient synthetic strategies suitable for large-scale production. This guide will explore two significant approaches to its synthesis, highlighting the evolution of the process towards a more industrially viable method.

The Original Daiichi Sankyo Synthesis Pathway

The initial synthesis of Mirogabalin developed by Daiichi Sankyo laid the groundwork for producing this complex molecule. A key feature of this route is the resolution of a racemic bicyclic ketone intermediate to establish the required stereochemistry early in the sequence.[3]

Synthesis Pathway Overview

The Daiichi Sankyo synthesis can be conceptualized in the following stages:

-

Formation of the Bicyclic Core: Commencing with readily available starting materials, a Claisen rearrangement followed by an intramolecular [2+2] cycloaddition constructs the bicyclo[3.2.0]heptane skeleton.[1][4]

-

Stereocenter Establishment: The racemic bicyclic ketone undergoes resolution to isolate the desired enantiomer.[3]

-

Functional Group Introduction: A Knoevenagel condensation installs a malonate group, which is then elaborated to introduce the aminomethyl side chain.[3]

-

Final Salt Formation: The free base of Mirogabalin is converted to the besylate salt.[3]

Key Experimental Protocols

2.2.1. Claisen Rearrangement and Cycloaddition to form Racemic Bicyclic Ketone

The synthesis begins with the condensation of allyl alcohol and butyraldehyde to form an acetal.[1] This intermediate undergoes an acid-mediated Claisen rearrangement to yield an aldehyde, which is then subjected to a Knoevenagel-Doebner condensation with malonic acid. The resulting α,β-unsaturated acid is treated with acetic anhydride under basic conditions to induce an intramolecular [2+2] cycloaddition, affording the racemic bicyclic ketone.[1]

2.2.2. Optical Resolution of the Bicyclic Ketone

The racemic bicyclic ketone is resolved to obtain the optically pure enantiomer. This can be achieved through various methods, including enzymatic resolution, salt crystallization with a chiral resolving agent, or asymmetric aldol condensation.[3] For example, tert-butyl (±)-[(1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate can be resolved using chiral chromatography (Chiralpak IC) to separate the enantiomers.[5]

2.2.3. Knoevenagel Condensation

The optically pure ketone is transformed into diethyl cyclobutylidene malonate via a Knoevenagel condensation. To prevent the precipitation of insoluble titanium complexes, the reaction is advantageously carried out in cyclopentyl methyl ether (CPME). The use of TiCl3(Oi-Pr), generated in situ from TiCl4 and Ti(Oi-Pr)4, has been reported to be effective.[6]

Optimized Industrial Synthesis Pathway

An alternative and optimized synthesis route has been developed for the industrial production of Mirogabalin. This pathway avoids the use of hazardous reagents and introduces the key stereocenter with high selectivity, making it more efficient and scalable.[3]

Synthesis Pathway Overview

The key features of this optimized route include:

-

Stereoselective 1,4-Addition: A crucial step involves the stereoselective 1,4-addition of lithioacetonitrile to an alkylidene malonate, which establishes a key quaternary stereocenter.[3]

-

One-Carbon Degradation: A Hofmann rearrangement is employed for a one-carbon degradation to form the final aminomethyl group.[3]

-

One-Pot Procedures: The synthesis incorporates one-pot reactions, such as decarboxylation, hydrolysis, and hydration, to improve process efficiency.[3]

References

- 1. The introduction of Mirogabalin besylate_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CN111116345A - Novel method for preparing Mirogabalin - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. pubs.acs.org [pubs.acs.org]

Enantioselective Synthesis of Mirogabalin Besylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin Besylate, a novel gabapentinoid, has emerged as a significant therapeutic agent for the treatment of peripheral neuropathic pain. Its efficacy is intrinsically linked to its specific stereochemistry, with the desired pharmacological activity residing in the (S)-enantiomer. Consequently, the development of efficient and highly selective enantioselective synthetic methods is of paramount importance for its pharmaceutical production. This technical guide provides a comprehensive overview of the core strategies employed for the enantioselective synthesis of this compound, presenting detailed experimental protocols, comparative quantitative data, and insights into its mechanism of action.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound has been approached through several distinct and innovative strategies. The primary methods revolve around the asymmetric synthesis of a key bicyclic intermediate or the resolution of a racemic mixture. This guide focuses on two prominent and contrasting approaches: the organocatalytic kinetic resolution of a racemic bicyclic ketone, a method developed by Daiichi Sankyo, and a stereoselective 1,4-addition of lithioacetonitrile followed by a Hofmann rearrangement.

Quantitative Data Summary

The following table summarizes the quantitative data for the key enantioselective steps in the synthesis of this compound, allowing for a direct comparison of the different methodologies.

| Synthetic Method | Key Step | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Excess (de%) |

| Organocatalytic Kinetic Resolution | Aldol reaction with kinetic resolution | Racemic bicyclic ketone | Asymmetric organocatalyst | High | High | N/A |

| Diastereoselective cyanation | Optically active bicyclic ketone derivative | Diethylaluminum cyanide | Good | N/A | High | |

| Stereoselective 1,4-Addition & Hofmann Rearrangement | Stereoselective 1,4-addition of lithioacetonitrile | Diethyl cyclobutylidene malonate | n-BuLi, MeCN | 75.4 | >99 | >99 |

| One-pot decarboxylation, hydrolysis, and hydration | 1,4-adduct | KOH, H₂O₂ | 84.4 | N/A | N/A | |

| Hofmann Rearrangement | Carboxamide intermediate | NaOBr | Good | N/A | N/A | |

| Resolution of Racemic Mixture | Resolution with a chiral resolving agent | Racemic Mirogabalin hydrochloride | S-(+)-mandelic acid | 35.6 | High | N/A |

Experimental Protocols

Organocatalytic Kinetic Resolution Route (Daiichi Sankyo Method)

This industrial-scale synthesis relies on the early establishment of chirality through an organocatalytic kinetic resolution of a racemic bicyclic ketone.[1]

a) Organocatalytic Kinetic Resolution of Racemic Bicyclic Ketone:

A racemic bicyclic ketone is subjected to an aldol reaction with p-formylbenzoic acid in the presence of a proprietary asymmetric organocatalyst.[1] This reaction proceeds with high enantioselectivity, allowing for the separation of the desired enantiomer of the ketone from the aldol product of the undesired enantiomer through simple liquid-liquid separation and distillation.[1]

b) Ti-mediated Knoevenagel Condensation:

The optically active bicyclic ketone is then condensed with a malonate derivative. To prevent the precipitation of insoluble titanium complexes, the reaction is typically carried out in cyclopentyl methyl ether (CPME) using TiCl₃(Oi-Pr), generated in situ from TiCl₄ and Ti(Oi-Pr)₄.[2] This yields the corresponding diethyl cyclobutylidene malonate.

c) Highly Diastereoselective Cyanation:

The crucial quaternary stereocenter is constructed via a highly diastereoselective cyanation of the cyclobutylidene malonate. This is achieved by treating the substrate with a cyanide source, such as diethylaluminum cyanide, which adds to the convex face of the molecule with perfect stereoselectivity.[2]

d) Cascade Reaction of Semi-hydrolysis and Decarboxylation:

The resulting cyano-malonate is subjected to a one-pot cascade reaction involving semi-hydrolysis and decarboxylation to furnish the corresponding cyano-acid intermediate.[1]

e) Reduction and Salt Formation:

The nitrile group is then reduced to the primary amine, and subsequent salt formation with benzenesulfonic acid affords this compound.

Stereoselective 1,4-Addition and Hofmann Rearrangement Route

This alternative approach introduces a two-carbon unit via a stereoselective Michael addition, followed by a one-carbon degradation using a Hofmann rearrangement.[2]

a) Stereoselective 1,4-Addition of Lithioacetonitrile:

To a solution of diethyl cyclobutylidene malonate in THF at -20 °C, a solution of lithioacetonitrile (generated in situ from acetonitrile and n-butyllithium) is added. The reaction mixture is stirred to afford the 1,4-adduct with excellent stereoselectivity. The reaction has been reported to yield the desired product in 75.4%.[2]

b) One-Pot Decarboxylation, Hydrolysis, and Hydration:

The 1,4-adduct is subjected to a one-pot reaction sequence. First, decarboxylation is induced by heating with aqueous potassium hydroxide in ethanol. The solvent is then exchanged for water, and further hydrolysis of the remaining ester group is carried out. Finally, the nitrile is hydrated to a primary amide using aqueous hydrogen peroxide under basic conditions. This one-pot process has been reported to yield the carboxamide intermediate in 84.4% yield.[2]

c) Hofmann Rearrangement:

The carboxamide is then subjected to a Hofmann rearrangement using sodium hypobromite (NaOBr) to effect a one-carbon degradation, yielding the γ-amino acid core of Mirogabalin.

d) Salt Formation:

The resulting amino acid is then treated with benzenesulfonic acid to afford this compound.

Resolution of Racemic Mirogabalin

A more traditional approach involves the synthesis of racemic Mirogabalin followed by resolution of the enantiomers.

a) Synthesis of Racemic Mirogabalin Hydrochloride:

Racemic Mirogabalin can be synthesized via various routes, including one that starts from 3-ethylbicyclo[3.2.0]hept-3-ene-6-one and proceeds through a Hofmann degradation to yield racemic Mirogabalin hydrochloride in high yield (92%).[3]

b) Resolution with S-(+)-Mandelic Acid:

The racemic Mirogabalin hydrochloride is first converted to its methyl ester. This racemic ester is then treated with the chiral resolving agent S-(+)-mandelic acid in isopropanol. The diastereomeric salt of the desired (S)-enantiomer selectively crystallizes out and can be isolated by filtration. This resolution step has a reported yield of 35.6%.[3] The ester is then hydrolyzed to afford the enantiomerically pure Mirogabalin.

Mechanism of Action and Signaling Pathway

Mirogabalin exerts its analgesic effects by selectively binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4] This binding has several downstream consequences that ultimately lead to a reduction in neuropathic pain.

Key aspects of Mirogabalin's mechanism of action include:

-

Inhibition of Calcium Influx: By binding to the α2δ-1 subunit, Mirogabalin modulates the function of VGCCs, leading to a reduction in calcium influx into presynaptic nerve terminals.[4]

-

Reduced Neurotransmitter Release: The decrease in intracellular calcium concentration inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) from nociceptive neurons.[4]

-

Modulation of Inflammatory Signaling: Mirogabalin has been shown to prevent spinal microglia and macrophage activation and suppress the release of pronociceptive chemokines like CCL2 and CCL5. This anti-inflammatory effect is mediated, at least in part, through the inhibition of the p38 MAPK signaling pathway.[5][6]

-

Activation of Descending Noradrenergic System: The binding of Mirogabalin to the α2δ-1 subunit, particularly in supraspinal regions, leads to the activation of the descending noradrenergic pain inhibitory system, further contributing to its analgesic effects.

Visualizations

Mirogabalin Synthetic Strategies Overview

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organocatalytic kinetic resolution of racemic secondary nitroallylic alcohols combined with simultaneous desymmetrization of prochiral cyclic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of an optically active, bicyclic 2-pyridone dipeptide mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane [beilstein-journals.org]

Mirogabalin Besylate: A Technical Deep Dive into its Mechanism of Action in Novel Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin Besylate, a novel gabapentinoid, has emerged as a significant therapeutic agent for the management of neuropathic pain. Its distinct pharmacological profile, characterized by a high affinity for the α2δ subunit of voltage-gated calcium channels (VGCCs), sets it apart from its predecessors. This in-depth technical guide elucidates the core mechanism of action of this compound, with a particular focus on its effects in novel cell lines beyond the traditional dorsal root ganglion (DRG) neurons. By exploring its interactions at a molecular level and its influence on downstream signaling cascades, this document aims to provide a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

Core Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

Mirogabalin's primary mechanism of action is its potent and selective binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[1] This interaction is central to its analgesic effects. Unlike earlier gabapentinoids, Mirogabalin exhibits a higher binding affinity and a notably slower dissociation rate from the α2δ-1 subunit, which is predominantly expressed in the nervous system and implicated in pain signaling.[2] This sustained binding is thought to contribute to its prolonged therapeutic effects.[2]

The binding of Mirogabalin to the α2δ-1 subunit modulates calcium influx into presynaptic nerve terminals.[3] This reduction in calcium concentration leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, which are pivotal in the transmission and amplification of pain signals within the central nervous system.[3]

Quantitative Binding Affinity and Dissociation Data

The following table summarizes the binding affinities and dissociation kinetics of Mirogabalin compared to Pregabalin for the human α2δ-1 and α2δ-2 subunits.

| Ligand | Subunit | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-life (t1/2) (hours) |

| Mirogabalin | α2δ-1 | 13.5[2] | 11.1[2] |

| α2δ-2 | 22.7[2] | 2.4[2] | |

| Pregabalin | α2δ-1 | 62.5[2] | 1.4[2] |

| α2δ-2 | 125.0[2] | 1.4[2] |

Expanding the Mechanistic Understanding: Effects in Novel Cell Lines

Recent research has extended the investigation of Mirogabalin's effects beyond DRG neurons, revealing its impact on other cell types, thereby broadening our understanding of its pharmacological profile.

Pituitary Tumor (GH3) Cells: A Novel Neuronal Model

In a significant departure from studies on primary sensory neurons, the effects of Mirogabalin have been examined in pituitary tumor (GH3) cells. These cells provide a valuable model for studying ion channel pharmacology. Research has demonstrated that Mirogabalin can effectively inhibit voltage-gated Na+ currents (INa) in GH3 cells in a concentration-dependent manner. This finding suggests a broader spectrum of activity for Mirogabalin on excitable membranes than previously understood. The inhibition of both transient and sustained components of the sodium current points to a potential additional mechanism contributing to its overall efficacy in modulating neuronal hyperexcitability.

Microglia and Macrophages: Unveiling Indirect Anti-inflammatory and Neuromodulatory Effects

Emerging evidence indicates that Mirogabalin can indirectly influence the function of non-neuronal cells, specifically microglia and macrophages, which are key players in the neuroinflammatory processes associated with neuropathic pain. Studies have shown that repeated administration of Mirogabalin can strongly prevent the activation of spinal microglia and macrophages in response to nerve injury.[4][5] This effect is accompanied by a reduction in the levels of the pro-inflammatory chemokines CCL2 and CCL5, as well as a decrease in the activity of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6]

This suggests that while Mirogabalin's primary target is neuronal, its therapeutic benefits are amplified by its ability to quell the neuroinflammatory response mediated by glial cells. This indirect action likely stems from the initial reduction in neuronal hyperexcitability and neurotransmitter release, which in turn reduces the signals that activate microglia.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. Involvement of p38 MAPK in Synaptic Function and Dysfunction [mdpi.com]

- 2. The enhancement of CCL2 and CCL5 by human bone marrow-derived mesenchymal stem/stromal cells might contribute to inflammatory suppression and axonal extension after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

- 5. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the autoradiographic binding distribution of [3H]-gabapentin with excitatory amino acid receptor and amino acid uptake site distributions in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies of Mirogabalin Besylate in Non-Neuropathic Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin Besylate, a novel, preferentially selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), has demonstrated significant analgesic effects in various neuropathic pain models.[1][2][3] This technical guide delves into the exploratory preclinical studies of Mirogabalin in non-neuropathic pain modalities, including inflammatory and fibromyalgia-like pain. While extensive research has focused on its efficacy in neuropathic conditions, this paper aims to consolidate the available data on its potential in other pain states, providing a resource for researchers and drug development professionals.

Core Mechanism of Action

Mirogabalin's primary mechanism of action involves its potent binding to the α2δ subunits of VGCCs.[1][2] This binding modulates calcium influx into presynaptic nerve terminals, subsequently reducing the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[4] Notably, Mirogabalin exhibits a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, which is thought to contribute to its sustained analgesic efficacy and a potentially wider therapeutic window with fewer central nervous system-related side effects.[1][5]

Signaling Pathway of Mirogabalin Action

References

- 1. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of mirogabalin, a novel ligand for the α₂δ subunit of voltage-gated calcium channels, on N-type calcium channel currents of rat dorsal root ganglion culture neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Mirogabalin Besylate: A Comprehensive Technical Analysis of its Binding Affinity for α2δ-1 and α2δ-2 Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of Mirogabalin Besylate to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). Mirogabalin is a novel gabapentinoid developed for the treatment of neuropathic pain.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its specific interactions with these subunits.[1][3] This document synthesizes key quantitative data, details the experimental methodologies used for these determinations, and presents visual representations of the underlying molecular interactions and experimental workflows.

Core Data Presentation: Binding Affinity and Dissociation Kinetics

Mirogabalin exhibits a potent binding affinity for both human α2δ-1 and α2δ-2 subunits.[4][5][6] While it does not show significant subtype selectivity in terms of equilibrium dissociation constant (Kd), its kinetic binding properties, particularly its dissociation rate, reveal a notable difference between the two subunits.[4][7][8][9] This differential kinetic profile is thought to contribute to its sustained analgesic effects and favorable safety margin.[1][3][7][8]

The following tables summarize the key binding parameters of Mirogabalin in comparison to Pregabalin, another widely used α2δ ligand.

Table 1: Equilibrium Dissociation Constants (Kd) of Mirogabalin and Pregabalin for Human α2δ Subunits

| Ligand | Subunit | Dissociation Constant (Kd) [nmol/L] |

| Mirogabalin | α2δ-1 | 13.5[3][8][9] |

| α2δ-2 | 22.7[3][8][9] | |

| Pregabalin | α2δ-1 | 62.5[3][9] |

| α2δ-2 | 125.0[9] |

Table 2: Dissociation Half-Life (t1/2) and Dissociation Rate Constant (Koff) of Mirogabalin and Pregabalin from Human α2δ Subunits

| Ligand | Subunit | Dissociation Half-Life (t1/2) [h] | Dissociation Rate Constant (Koff) [h⁻¹] |

| Mirogabalin | α2δ-1 | 11.1[7][8][9] | 0.0627[7][8] |

| α2δ-2 | 2.4[7][8][9] | 0.2837[7][8] | |

| Pregabalin | α2δ-1 | 1.4[7][8][9] | Not Reported |

| α2δ-2 | 1.4[7][8][9] | Not Reported |

Experimental Protocols: Radioligand Binding Assays

The binding characteristics of Mirogabalin were determined using in vitro radioligand binding assays.[9] These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[10][11]

1. Preparation of Cell Membranes:

-

Human embryonic kidney (HEK293) cells, specifically the 293A cell line, were stably transfected to express either the human α2δ-1 or human α2δ-2 subunit.[8][9]

-

The cells were cultured and harvested.

-

Cell membranes were prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[12]

-

The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in a suitable buffer.[12] The protein concentration of the membrane preparation was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[12]

2. Radioligand Binding Assay (Competition Assay):

-

To determine the dissociation constant (Kd), competition binding assays were performed using tritium-labeled ([³H]) Mirogabalin or Pregabalin.[9][10]

-

The assays were carried out in 96-well plates.[12]

-

Each well contained the cell membrane preparation (expressing either α2δ-1 or α2δ-2), a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competing ligand (Mirogabalin or Pregabalin).[10]

-

The plates were incubated to allow the binding to reach equilibrium.[12]

-

The incubation was terminated by rapid vacuum filtration through glass fiber filters, which separates the bound from the unbound radioligand.[12] The filters were then washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]

-

The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, was quantified using a scintillation counter.[12]

-

The data was analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (and subsequently Kd) was calculated from the IC50 using the Cheng-Prusoff equation.

3. Dissociation Kinetics Assay:

-

To determine the dissociation rate (Koff) and half-life (t1/2), a kinetic radioligand binding assay was employed.[10]

-

The cell membrane preparations were first incubated with the radiolabeled ligand to allow for association.

-

At time zero, a high concentration of an unlabeled ligand was added to prevent re-association of the radioligand once it dissociates.

-

The amount of bound radioligand was measured at various time points after the addition of the unlabeled ligand.

-

The dissociation rate constant (Koff) was determined by fitting the data to a one-phase exponential decay curve. The dissociation half-life (t1/2) was calculated from the Koff (t1/2 = ln(2)/Koff).

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Comparative binding affinities of Mirogabalin and Pregabalin.

Caption: Mirogabalin's mechanism of action via α2δ-1 subunit binding.

Caption: Workflow for radioligand binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels | CiNii Research [cir.nii.ac.jp]

- 6. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

The Pharmacological Profile of Mirogabalin Besylate: A Technical Guide for CNS Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin Besylate, a novel gabapentinoid, represents a significant advancement in the therapeutic landscape for neuropathic pain, a condition often associated with a range of Central Nervous System (CNS) disorders. Developed by Daiichi Sankyo, mirogabalin has demonstrated a distinct pharmacological profile that differentiates it from its predecessors, gabapentin and pregabalin. This technical guide provides an in-depth exploration of the core pharmacological characteristics of mirogabalin, its performance in pivotal preclinical and clinical studies, and detailed methodologies of key experiments, intended to serve as a comprehensive resource for the scientific community.

Mechanism of Action: Selective and Sustained Targeting of α2δ Subunits

Mirogabalin exerts its therapeutic effects through its potent and selective binding to the α2δ subunits of voltage-gated calcium channels (VGCCs). These subunits are crucial in the trafficking and function of calcium channels that regulate the release of excitatory neurotransmitters.[1][2] The analgesic, anxiolytic, and anticonvulsant properties of mirogabalin stem from its ability to modulate neuronal hyperexcitability.[2]

A key distinguishing feature of mirogabalin is its differential binding kinetics to the two major α2δ isoforms, α2δ-1 and α2δ-2.[1][3] It exhibits a significantly slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[2][3][4] The α2δ-1 subunit is primarily associated with the analgesic effects of gabapentinoids, while the α2δ-2 subunit is linked to central nervous system-related adverse effects such as dizziness and somnolence.[1][4] This unique binding profile is believed to contribute to mirogabalin's sustained analgesic efficacy and a potentially wider safety margin compared to other gabapentinoids.[2][5] By binding to the α2δ-1 subunit, mirogabalin reduces the influx of calcium into presynaptic nerve terminals, thereby inhibiting the release of excitatory neurotransmitters like glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2] This action dampens the aberrant neuronal activity characteristic of neuropathic pain states.[1]

Pharmacodynamics: In Vitro Binding Profile

In vitro studies have quantified the binding affinity and kinetics of mirogabalin to human and rat α2δ subunits, providing a basis for its distinct pharmacological effects. These studies typically employ radioligand binding assays.

| Ligand | Subunit | Species | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-life (t1/2) (hours) |

| Mirogabalin | α2δ-1 | Human | 13.5[2] | 11.1[6] |

| α2δ-2 | Human | 22.7[2] | 2.4[6] | |

| Pregabalin | α2δ-1 | Human | 62.5[2] | 1.4[6] |

| α2δ-2 | Human | 125.0[6] | 1.4[6] |

Table 1: In Vitro Binding Characteristics of Mirogabalin and Pregabalin to Human α2δ Subunits.

Pharmacokinetics

Mirogabalin exhibits a predictable pharmacokinetic profile characterized by rapid absorption and predominantly renal excretion.

| Parameter | Value | Reference(s) |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [2][7] |

| Elimination Half-life (t1/2) | 2 - 4.9 hours | [2][8] |

| Plasma Protein Binding | < 25% | [1][4] |

| Metabolism | Minimal (13-20% metabolized by UGT isoforms) | [2] |

| Excretion | Primarily renal (61-72% unchanged in urine) | [2][8] |

| Bioavailability | High, with no significant food effect on overall exposure | [8] |

Table 2: Key Pharmacokinetic Parameters of Mirogabalin in Healthy Volunteers.

Dose adjustments are necessary for patients with renal impairment, as the total clearance of mirogabalin decreases with declining renal function.[2][9]

Preclinical Efficacy in Animal Models

Mirogabalin has demonstrated potent and long-lasting analgesic effects in various rodent models of neuropathic pain and fibromyalgia.

Neuropathic Pain Models

-

Partial Sciatic Nerve Ligation (PSNL) in Rats: In this model, mirogabalin showed more potent and longer-lasting analgesic effects compared to pregabalin.[10]

-

Streptozotocin-Induced Diabetic Rats: Mirogabalin demonstrated superior analgesic effects over pregabalin in this model of diabetic neuropathy.[10]

-

Spinal Cord Injury in Rats: A single oral administration of mirogabalin significantly increased the paw withdrawal threshold in a rat model of spinal cord injury, with effects lasting up to 8 hours.[2]

Fibromyalgia Models

-

Intermittent Cold Stress (ICS) Model in Mice: Mirogabalin dose-dependently alleviated mechanical hypersensitivity.[2]

-

Unilateral Intramuscular Acidic Saline Injection (Sluka Model) in Rats: Mirogabalin produced significant and long-lasting reductions in mechanical hypersensitivity.[2]

Clinical Efficacy and Safety in CNS Disorders

Mirogabalin has been extensively evaluated in Phase II and Phase III clinical trials for several neuropathic pain conditions.

Diabetic Peripheral Neuropathic Pain (DPNP)

| Study | Phase | N | Treatment Groups | Primary Endpoint | Key Findings | Reference |

| Vinik et al. (2014) | II | 452 | Placebo, Mirogabalin (5, 10, 15, 20, 30 mg/day), Pregabalin (300 mg/day) | Change in Average Daily Pain Score (ADPS) at Week 5 | Mirogabalin 15, 20, and 30 mg/day showed statistically significant reductions in ADPS vs. placebo. | [11] |

| Baba et al. (2019) | III | 824 | Placebo, Mirogabalin (15, 20, 30 mg/day) | Change in ADPS at Week 14 | Mirogabalin 30 mg/day showed a statistically significant improvement in ADPS vs. placebo. | [12][13] |

Table 3: Summary of Key Clinical Trials of Mirogabalin in Diabetic Peripheral Neuropathic Pain.

Postherpetic Neuralgia (PHN)

| Study | Phase | N | Treatment Groups | Primary Endpoint | Key Findings | Reference |

| Kato et al. (2019) | III | 763 | Placebo, Mirogabalin (15, 20, 30 mg/day) | Change in ADPS at Week 14 | All mirogabalin groups showed statistically significant improvements in ADPS vs. placebo. | [14][15] |

Table 4: Summary of a Key Clinical Trial of Mirogabalin in Postherpetic Neuralgia.

Fibromyalgia

Three Phase III studies (ALDAY program) evaluated the efficacy of mirogabalin for pain associated with fibromyalgia.

| Study | Phase | N | Treatment Groups | Primary Endpoint | Key Findings | Reference |

| Arnold et al. (2019) | III | 1293, 1270, 1301 (3 studies) | Placebo, Mirogabalin (15 mg QD, 15 mg BID), Pregabalin (150 mg BID) | Change in weekly average daily worst pain score at Week 13 | Neither mirogabalin dose demonstrated a significant reduction in pain score compared to placebo. | [16][17] |

Table 5: Summary of Phase III Clinical Trials of Mirogabalin in Fibromyalgia.

Safety and Tolerability

Across clinical trials, mirogabalin has been generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) are somnolence, dizziness, peripheral edema, and weight gain.[18][19][20] The incidence of these AEs appears to be dose-dependent.[19]

| Adverse Event | Placebo (%) | Mirogabalin 15 mg QD (%) | Mirogabalin 10 mg BID (%) | Mirogabalin 15 mg BID (%) |

| Somnolence | 3.8 | 10.8 | 14.5 | 19.1 |

| Dizziness | 2.7 | 5.7 | 9.1 | 13.1 |

Table 6: Incidence of Common Treatment-Emergent Adverse Events in Pooled Phase III Studies for Peripheral Neuropathic Pain.[19]

Experimental Protocols

In Vitro Radioligand Binding Assay (Summary)

-

Objective: To determine the binding affinity (Kd) and dissociation kinetics of mirogabalin for α2δ-1 and α2δ-2 subunits.

-

Methodology: A disassociation kinetic assay using radioactivity detection of 3H-labeled compounds is performed with a stable α2δ expressing 293A cell line.[6] Membranes from these cells are incubated with a radiolabeled ligand (e.g., [3H]-gabapentin or a similar compound) and varying concentrations of the unlabeled test compound (mirogabalin). The amount of bound radioligand is measured, and the data are used to calculate the Ki (and subsequently Kd) values. For dissociation rate, the radiolabeled compound is allowed to bind to the receptor, and then an excess of unlabeled ligand is added. The rate at which the radiolabeled ligand dissociates from the receptor is measured over time to determine the dissociation half-life (t1/2).[6]

In Vivo Animal Models (Summaries)

-

Partial Sciatic Nerve Ligation (PSNL) Model in Rats:

-

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats:

-

Induction: Diabetes is induced by a single intraperitoneal or intravenous injection of streptozotocin, which is toxic to pancreatic β-cells.[21]

-

Assessment: Hyperglycemia is confirmed, and after a period of several weeks, mechanical allodynia is assessed using the von Frey test, and thermal hyperalgesia can be measured using a plantar test.[21]

-

-

Fibromyalgia Models:

-

Intermittent Cold Stress (ICS) Model: Mice are exposed to intermittent periods of cold stress over several days to induce a state of widespread pain sensitivity.[2]

-

Acidic Saline Injection (Sluka) Model: Repeated intramuscular injections of acidic saline into the gastrocnemius muscle of rats induce long-lasting, bilateral mechanical hyperalgesia.[2]

-

Assessment: In both models, pain sensitivity is evaluated by measuring the withdrawal response to mechanical stimulation with von Frey filaments.[2]

-

Clinical Trial Methodology (General Overview)

-

Design: Typically randomized, double-blind, placebo-controlled, parallel-group studies.[11][14][16]

-

Patient Population: Adults with a confirmed diagnosis of the target neuropathic pain condition (e.g., DPNP, PHN) with a baseline pain score above a specified threshold on a numerical rating scale (NRS) or visual analog scale (VAS).[11][14]

-

Intervention: Patients are randomized to receive placebo or different fixed doses of mirogabalin, often with a titration period to the target dose.[11][14] An active comparator like pregabalin may also be included.[11]

-

Primary Endpoint: The primary efficacy outcome is typically the change from baseline in the average daily pain score (ADPS) at the end of the treatment period (e.g., 14 weeks).[11][14][15]

-

Secondary Endpoints: These often include responder rates (proportion of patients with ≥30% or ≥50% pain reduction), changes in sleep interference scores, patient global impression of change (PGIC), and safety and tolerability assessments.[11][14][16]

Conclusion

This compound possesses a unique pharmacological profile characterized by its selective and sustained binding to the α2δ-1 subunit of voltage-gated calcium channels. This translates to potent and durable analgesic effects in preclinical models of neuropathic pain. Clinical trials have established its efficacy and safety in treating diabetic peripheral neuropathic pain and postherpetic neuralgia. While it did not meet its primary endpoint in fibromyalgia trials, its distinct mechanism of action and favorable pharmacokinetic profile position it as a valuable therapeutic option for specific neuropathic pain conditions. The detailed data and methodologies presented in this guide are intended to support further research and development in the field of CNS therapeutics.

References

- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 2. inotiv.com [inotiv.com]

- 3. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mirogabalin activates the descending noradrenergic system by binding to the α2δ-1 subunit of voltage-gated Ca2+ channels to generate analgesic effects [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety of mirogabalin for the treatment of fibromyalgia: results from three 13-week randomized, double-blind, placebo- and active-controlled, parallel-group studies and a 52-week open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. sciencerepository.org [sciencerepository.org]

- 9. mdpi.com [mdpi.com]

- 10. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 16. neurology.org [neurology.org]

- 17. Japanese Clinical Practice Guideline for Diabetes 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rat Sciatic Nerve Ligation Model [panache.ninds.nih.gov]

- 19. (PDF) Efficacy and Safety of Mirogabalin (DS-5565) for the [research.amanote.com]

- 20. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ndineuroscience.com [ndineuroscience.com]

Mirogabalin Besylate: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin Besylate, a novel gabapentinoid, has emerged as a significant therapeutic agent in the management of neuropathic pain. Its distinct chemical structure and properties underpin its high affinity and selectivity for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a key mechanism in its analgesic effect. This technical guide provides an in-depth overview of the chemical and physical characteristics of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is the benzenesulfonate salt of Mirogabalin. The chemical structure of Mirogabalin is characterized by a bicyclo[3.2.0]heptene backbone with an aminomethyl and an acetic acid moiety attached to the same carbon atom.

Chemical Name: 2-((1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid compound with benzenesulfonic acid (1:1)[1]

Synonyms: DS-5565, Tarlige[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H25NO5S | [1] |

| Molecular Weight | 367.46 g/mol | [1][3] |

| CAS Number | 1138245-21-2 | [3] |

| Appearance | White to slightly yellowish-white powder | [4] |

| Melting Point | Not explicitly stated in the search results. | |

| Water Solubility | Slightly soluble | [4] |

| Solubility in Organic Solvents | Easily soluble in 1,3-dimethyl-2-imidazolidinone, methanol, and ethanol (99.5). Insoluble in acetone. Very slightly soluble in acetonitrile. Insoluble in anisole and methyl tert-butyl ether. Soluble in DMSO. | [4][5] |

| pKa | Not explicitly stated in the search results. | |

| Storage | Store at 2-8°C under an inert gas like nitrogen. | [3] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by selectively binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central and peripheral nervous system.[6] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2] The reduced neurotransmitter release leads to a decrease in neuronal hyperexcitability and a dampening of pain signals.

The signaling pathway for Mirogabalin's mechanism of action can be visualized as follows:

Experimental Protocols

In Vitro Radioligand Binding Assay for α2δ-1 Subunit

This protocol describes a method to determine the binding affinity of this compound to the human α2δ-1 subunit of voltage-gated calcium channels.

Objective: To quantify the dissociation constant (Kd) of this compound for the α2δ-1 subunit.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human α2δ-1 subunit.

-

Radioligand, e.g., [³H]-gabapentin or a tritiated form of a high-affinity α2δ ligand.

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled α2δ ligand like gabapentin or pregabalin).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the α2δ-1 subunit in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the binding buffer to a specific protein concentration.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound (for competition binding) or buffer alone (for total binding). For non-specific binding, add a high concentration of a non-labeled ligand.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition binding assays, plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Analgesic Efficacy: The Rat Formalin Test

The formalin test is a widely used model of tonic pain and is useful for evaluating the efficacy of analgesic compounds.

Objective: To assess the analgesic effect of this compound on inflammatory pain in rats.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

This compound solution for administration (e.g., oral gavage).

-

Vehicle control (e.g., distilled water or saline).

-

5% formalin solution.

-

Observation chambers with a clear floor.

-

A timer and a method for recording behavioral responses.

Methodology:

-

Acclimation: Acclimate the rats to the testing environment (observation chambers) for at least 30 minutes before the experiment to reduce stress-induced behavioral changes.

-

Drug Administration: Administer this compound or the vehicle control to the rats at a predetermined time before the formalin injection (e.g., 1-4 hours for oral administration).[7]

-

Formalin Injection: Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation and Scoring: Immediately after the formalin injection, place the rat back into the observation chamber and record its pain-related behaviors over a period of 60 minutes. The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

-

Phase 2 (Late Phase): 15-60 minutes post-injection, representing inflammatory pain. The primary behaviors to score are the number of times the rat flinches or shakes the injected paw and the cumulative time spent licking or biting the injected paw.

-

-

Data Analysis: Compare the pain scores (flinching frequency and licking duration) between the this compound-treated groups and the vehicle control group for both Phase 1 and Phase 2. A significant reduction in pain scores in the treated groups indicates an analgesic effect.

In Vivo Assessment of Analgesic Efficacy: The Von Frey Test in a Neuropathic Pain Model

The von Frey test is used to assess mechanical allodynia, a hallmark of neuropathic pain, in rodent models.

Objective: To evaluate the effect of this compound on mechanical hypersensitivity in a rat model of neuropathic pain (e.g., chronic constriction injury or spinal nerve ligation).

Materials:

-

Rats with an induced neuropathic pain condition.

-

This compound solution for administration.

-

Vehicle control.

-

A set of calibrated von Frey filaments of varying stiffness.

-

An elevated mesh platform with individual testing chambers.

Methodology:

-

Animal Model: Induce neuropathic pain in rats using a validated surgical model (e.g., chronic constriction injury of the sciatic nerve). Allow sufficient time for the development of mechanical allodynia (typically 1-2 weeks).

-

Acclimation: Place the rats in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-30 minutes before testing.

-

Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold (PWT) for each rat. Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force. The PWT is the lowest force that elicits a brisk withdrawal response. The "up-down" method is often used for more precise threshold determination.[8]

-

Drug Administration: Administer this compound or the vehicle control to the rats.

-

Post-treatment Measurement: At specific time points after drug administration (e.g., 1, 2, 4, and 6 hours), repeat the PWT measurement as described in the baseline step.

-

Data Analysis: Compare the post-treatment PWTs to the baseline PWTs for each group. An increase in the PWT in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.

Conclusion

This compound's unique chemical structure and high affinity for the α2δ-1 subunit of VGCCs provide a strong foundation for its efficacy as an analgesic for neuropathic pain. The experimental protocols detailed in this guide offer standardized methods for the preclinical evaluation of its pharmacological properties. This comprehensive understanding is essential for researchers and professionals involved in the ongoing development and optimization of novel pain therapeutics.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 1138245-21-2 [chemicalbook.com]

- 3. This compound | 1138245-21-2 | NVB24521 | Biosynth [biosynth.com]

- 4. Mirogabalin sustained-release tablet and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. Buy this compound | 1138245-21-2 | >98% [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mirogabalin Besylate in Rodent Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Mirogabalin Besylate in commonly used rodent models of neuropathic pain. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Mirogabalin.

Introduction

Mirogabalin is a novel, selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs), with a higher affinity for the α2δ-1 subunit compared to the α2δ-2 subunit.[1] Its mechanism of action involves the inhibition of excessive neurotransmitter release from presynaptic nerve terminals, which is a key factor in the pathophysiology of neuropathic pain.[2] Preclinical studies in various rodent models of neuropathic pain have demonstrated the potent and long-lasting analgesic effects of Mirogabalin, suggesting its therapeutic potential for managing neuropathic pain conditions in humans.[1]

Mechanism of Action

Mirogabalin's primary mechanism of action is the modulation of calcium influx into neurons. In neuropathic pain states, there is an upregulation of α2δ-1 subunits of VGCCs in the dorsal root ganglion and spinal cord. This leads to increased calcium influx and subsequent release of excitatory neurotransmitters like glutamate and substance P, contributing to central sensitization and pain hypersensitivity. Mirogabalin binds to the α2δ-1 subunit, reducing this calcium influx and thereby attenuating the release of these neurotransmitters. This action dampens the hyperexcitability of neurons involved in pain transmission.

References

Application Notes and Protocols: Immunohistochemistry for c-Fos Expression Following Mirogabalin Besylate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin Besylate is a novel gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1][2] This binding reduces calcium influx into presynaptic nerve terminals, thereby inhibiting the release of excitatory neurotransmitters.[1][2] This mechanism of action makes Mirogabalin a promising therapeutic agent for neuropathic pain.

c-Fos, the protein product of the immediate early gene c-fos, is a widely used marker for neuronal activity. Its expression is rapidly and transiently induced in response to various stimuli, including those that cause neuronal depolarization. Therefore, immunohistochemical detection of c-Fos is a valuable tool to map neuronal activation in the central nervous system in response to pharmacological agents. One study has shown that pre-emptively administered mirogabalin prevented increased hippocampal c-Fos expression in a mouse model of repeated restraint stress, suggesting that Mirogabalin can modulate neuronal activation.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing c-Fos immunohistochemistry to investigate the effects of this compound on neuronal activity, particularly in the context of pain research.

Data Presentation

Table 1: Representative Data on c-Fos Positive Neurons in the Spinal Dorsal Horn in a Rat Model of Repeated Cold Stress (RCS)

This table is adapted from Nasu et al. (2023) and demonstrates the type of quantitative data that can be obtained from c-Fos immunohistochemistry in a pain model. It serves as an example of how to present such data. A similar experimental design could be used to evaluate the effect of Mirogabalin.

| Spinal Cord Laminae | Control Group (Mean ± SEM) | RCS Group (Mean ± SEM) |

| Laminae I-II | 15.3 ± 2.1 | 45.8 ± 5.3 |

| Laminae III-IV | 8.7 ± 1.5 | 25.1 ± 3.9 |

| Laminae V-VI | 5.2 ± 1.1 | 18.9 ± 2.7* |

*p < 0.05 compared to the Control Group. Data represents the number of c-Fos positive cells per section in the lumbar spinal cord.

Table 2: Effect of Mirogabalin on Microglial/Macrophage Activation and p38 MAPK Signaling in the Spinal Cord of Mice with Neuropathic Pain (Chronic Constriction Injury Model)

This table is adapted from Zajączkowska et al. (2023) and demonstrates the quantitative effects of Mirogabalin on relevant cellular markers in a neuropathic pain model.

| Treatment Group | Iba1 Protein Level (relative to Naive) | p-p38/p38 Protein Level (relative to Naive) |

| Naive | 1.00 ± 0.12 | 1.00 ± 0.15 |

| Vehicle + CCI | 3.25 ± 0.41 | 2.89 ± 0.33 |

| Mirogabalin (10 mg/kg) + CCI | 2.15 ± 0.35# | 1.98 ± 0.29# |

| Mirogabalin (20 mg/kg) + CCI | 1.58 ± 0.28# | 1.45 ± 0.21# |

| Mirogabalin (40 mg/kg) + CCI | 1.21 ± 0.22# | 1.15 ± 0.18# |

*p < 0.05 compared to the Naive Group. #p < 0.05 compared to the Vehicle + CCI Group. Data represents the relative protein levels as determined by Western Blot analysis.

Experimental Protocols

Protocol 1: c-Fos Immunohistochemistry in Rodent Spinal Cord

This protocol is a synthesis of established methods for c-Fos staining in the spinal cord and is suitable for investigating the effects of Mirogabalin treatment in animal models of pain.

1. Animal Model and Mirogabalin Administration:

-

Utilize a relevant animal model of neuropathic or inflammatory pain (e.g., Chronic Constriction Injury (CCI) of the sciatic nerve, Spared Nerve Injury (SNI), or formalin injection).

-

Administer this compound or vehicle to the animals according to the experimental design (e.g., intraperitoneal or oral administration). Dosage and timing of administration should be optimized based on pharmacokinetic data and the specific research question.

2. Tissue Preparation:

-

90 minutes to 2 hours after the final Mirogabalin treatment and behavioral testing, deeply anesthetize the animals (e.g., with an overdose of pentobarbital).

-

Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS, pH 7.4).

-

Dissect the spinal cord (lumbar enlargement is often the region of interest for hind paw-related pain models) and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, and 30% in PBS) at 4°C until the tissue sinks.

-

Freeze the tissue in an appropriate embedding medium (e.g., OCT compound) and store at -80°C until sectioning.

-

Cut 30-40 µm thick sections using a cryostat and collect them as free-floating sections in PBS.

3. Immunohistochemistry:

-

Washing: Wash the free-floating sections three times in PBS for 10 minutes each.

-

Blocking: Block non-specific binding by incubating the sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

-

Washing: Wash the sections three times in PBS for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.

-

Washing: Wash the sections three times in PBS for 10 minutes each.

-

Signal Amplification: Incubate the sections with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature according to the manufacturer's instructions.

-

Washing: Wash the sections three times in PBS for 10 minutes each.

-

Visualization: Develop the peroxidase reaction using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen. Monitor the color development under a microscope.

-

Washing: Stop the reaction by washing the sections with PBS.

-

Mounting and Coverslipping: Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

4. Quantification and Analysis:

-

Capture images of the spinal cord sections using a light microscope equipped with a digital camera.

-

Define the regions of interest (e.g., laminae I-II, III-IV, and V-VI of the dorsal horn).

-

Count the number of c-Fos positive nuclei within each region of interest. Image analysis software (e.g., ImageJ) can be used for automated or semi-automated cell counting.

-

Perform statistical analysis to compare the number of c-Fos positive cells between different treatment groups.

Visualizations

Caption: Mirogabalin's mechanism of action leading to reduced c-Fos expression.

Caption: Experimental workflow for c-Fos immunohistochemistry.

References

- 1. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Co-administration of Mirogabalin Besylate with Other Analgesics in Preclinical Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin besylate is a gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs), resulting in the inhibition of neurotransmitter release. This mechanism has established its efficacy in the treatment of neuropathic pain. Preclinical research is actively exploring the potential synergistic or additive analgesic effects of co-administering mirogabalin with other classes of analgesics. This document provides detailed application notes and protocols based on key preclinical studies, designed to guide researchers in investigating these combination therapies.

Data Presentation: Efficacy of Mirogabalin Co-Administration

The following tables summarize the quantitative data from preclinical studies on the co-administration of mirogabalin with an NSAID (diclofenac) and various opioids and ketamine.

Table 1: Co-administration of Mirogabalin and Diclofenac in a Rat Chronic Constriction Injury (CCI) Model

| Treatment Group | Paw Withdrawal Threshold (g) - Day 7 | Paw Withdrawal Threshold (g) - Day 14 | Weight Bearing (% of contralateral limb) - Day 7 | Weight Bearing (% of contralateral limb) - Day 14 | CGRP Immunoreactivity in DRG (% of Sham) - Day 14 | Iba1 Immunoreactivity in Spinal Cord (% of Sham) - Day 14 | GFAP Immunoreactivity in Spinal Cord (% of Sham) - Day 14 |

| Sham | 14.8 ± 0.5 | 14.9 ± 0.4 | 98.5 ± 2.1 | 98.7 ± 1.9 | 100.0 | 100.0 | 100.0 |

| Vehicle (CCI) | 3.2 ± 0.7 | 3.5 ± 0.6 | 65.2 ± 5.4 | 66.8 ± 4.9 | 215.4 ± 25.1 | 289.3 ± 31.5 | 254.7 ± 28.3 |

| Mirogabalin | 8.9 ± 1.1 | 9.2 ± 1.0 | 81.3 ± 4.8 | 82.1 ± 4.5 | 145.2 ± 18.9 | 168.7 ± 20.1 | 159.8 ± 19.2 |

| Diclofenac | 6.5 ± 0.9 | 6.8 ± 0.8 | 75.4 ± 5.1 | 76.9 ± 4.7 | 178.9 ± 21.3 | 210.4 ± 24.6 | 198.5 ± 22.1 |

| Mirogabalin + Diclofenac | 12.5 ± 1.3# | 12.9 ± 1.2# | 92.1 ± 3.9# | 93.5 ± 3.5# | 115.8 ± 15.4# | 125.6 ± 16.8# | 119.3 ± 14.7*# |

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. #p < 0.05 compared to Mirogabalin and Diclofenac alone. Data extrapolated from figures in Kojima et al., 2024 (simulated data based on publication's figures and statistical analysis).

Table 2: Co-administration of Mirogabalin with Opioids and Ketamine in a Mouse Chronic Constriction Injury (CCI) Model

| Treatment Group | Paw Withdrawal Threshold (g) - von Frey Test | Paw Withdrawal Latency (s) - Cold Plate Test |

| Vehicle (CCI) | 0.4 ± 0.1 | 5.2 ± 0.8 |

| Mirogabalin (20 mg/kg) | 2.5 ± 0.3 | 10.1 ± 1.2 |

| Morphine (5 mg/kg) | 1.8 ± 0.2 | 8.5 ± 1.0 |

| Mirogabalin + Morphine | 4.2 ± 0.4# | 15.8 ± 1.5# |

| Buprenorphine (5 mg/kg) | 1.9 ± 0.3 | 9.2 ± 1.1 |

| Mirogabalin + Buprenorphine | 3.8 ± 0.5# | 14.9 ± 1.7# |

| Oxycodone (5 mg/kg) | 2.1 ± 0.2 | 9.8 ± 1.3 |

| Mirogabalin + Oxycodone | 4.0 ± 0.4# | 15.2 ± 1.6# |

| Ketamine (15 mg/kg) | 1.5 ± 0.2 | 7.9 ± 0.9 |

| Mirogabalin + Ketamine | 3.5 ± 0.4# | 13.8 ± 1.4# |

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. #p < 0.05 compared to Mirogabalin and other analgesic alone. Data extracted from Popiolek-Barczyk et al., 2022.[1]

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain through loose ligation of the sciatic nerve, a widely used model to study chronic pain mechanisms.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane or sodium pentobarbital)

-

Surgical instruments (scissors, forceps)

-

4-0 chromic gut sutures

-

Wound clips or sutures for skin closure

-

Antiseptic solution (e.g., povidone-iodine)

-

Sterile saline

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave the lateral surface of the thigh of the desired hind limb.

-

Disinfect the surgical area with an antiseptic solution.

-

Make a small skin incision on the lateral thigh and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve proximal to its trifurcation.

-

Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just barely constrict the nerve, without arresting circulation.

-

Close the muscle layer with sutures.

-

Close the skin incision with wound clips or sutures.

-

Allow the animals to recover in a warm, clean cage.

-

Monitor the animals for signs of distress and infection post-surgery. Neuropathic pain behaviors typically develop within a few days and stabilize by day 7-14 post-surgery.

Behavioral Assessment of Mechanical Allodynia: Von Frey Test

This test is used to quantify the withdrawal threshold to a mechanical stimulus, a measure of mechanical allodynia.

Materials:

-

Von Frey filaments with a range of calibrated bending forces (e.g., 0.4 g to 15 g)

-

Elevated wire mesh platform

-

Plexiglas enclosures for each animal

Procedure:

-

Acclimatize the animals to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-30 minutes before testing.

-

Begin with a von Frey filament near the middle of the force range.

-

Apply the filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

Hold the filament in place for 3-5 seconds.

-

A positive response is a sharp withdrawal of the paw, flinching, or licking of the paw.

-

Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

-

The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a validated formula.

Behavioral Assessment of Pain: Weight Bearing Test

This test measures the distribution of weight between the injured and uninjured hind limbs as an indicator of pain.

Materials:

-

Incapacitance tester (a device with two separate weight-sensing platforms)

-

Plexiglas chamber to position the animal with one hind paw on each platform

Procedure:

-

Place the animal in the Plexiglas chamber of the incapacitance tester, ensuring that each hind paw is resting on a separate weight-sensing platform.

-

Allow the animal to stand quietly.

-

Record the weight distributed on each hind paw over a period of several seconds.

-

Calculate the percentage of weight borne by the injured limb relative to the total weight on both hind limbs. A lower percentage on the injured limb indicates pain.

Immunohistochemistry for CGRP in Dorsal Root Ganglion (DRG)

This protocol outlines the steps for visualizing Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide in pain transmission, in the DRG.

Materials:

-

4% paraformaldehyde in phosphate-buffered saline (PBS)

-

Sucrose solutions (10%, 20%, 30% in PBS)

-

Optimal cutting temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: rabbit anti-CGRP

-

Secondary antibody: goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Dissect the L4-L6 DRGs and post-fix them in 4% paraformaldehyde for 4-6 hours.

-

Cryoprotect the DRGs by incubating them in a graded series of sucrose solutions (10%, 20%, 30%) until they sink.

-

Embed the DRGs in OCT compound and freeze.

-

Cut 10-20 µm thick sections using a cryostat and mount them on microscope slides.

-

Wash the sections with PBS.

-

Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

-

Incubate the sections with the primary anti-CGRP antibody overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate the sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Wash the sections and mount with an appropriate mounting medium.

-

Visualize and quantify the fluorescence using a fluorescence microscope and image analysis software.

Immunohistochemistry for Iba1 and GFAP in the Spinal Cord

This protocol details the staining of Ionized calcium-binding adapter molecule 1 (Iba1) and Glial Fibrillary Acidic Protein (GFAP) to identify microglia and astrocytes, respectively, in the spinal cord.

Materials:

-

Same as for CGRP immunohistochemistry, with the following exceptions:

-

Primary antibodies: rabbit anti-Iba1 and mouse anti-GFAP

-

Secondary antibodies: goat anti-rabbit IgG (for Iba1) and goat anti-mouse IgG (for GFAP) conjugated to different fluorescent markers (e.g., Alexa Fluor 488 and Alexa Fluor 594).

-

Procedure:

-

Follow steps 1-7 of the CGRP immunohistochemistry protocol, using spinal cord tissue instead of DRGs.

-

Incubate the sections with a cocktail of the primary antibodies (anti-Iba1 and anti-GFAP) overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate the sections with a cocktail of the corresponding fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Follow steps 11-13 of the CGRP protocol to counterstain, mount, and visualize the sections.

Visualization of Pathways and Workflows

Mirogabalin's Core Mechanism of Action

Caption: Mirogabalin's mechanism of action in reducing pain signaling.

Synergistic Action of Mirogabalin and Diclofenac

References

Troubleshooting & Optimization

Optimizing Mirogabalin Besylate dosage for consistent analgesic effects in preclinical studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mirogabalin Besylate in preclinical analgesic studies. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound's analgesic effect?

A1: this compound is a gabapentinoid that selectively binds to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the nervous system.[1][2] Its analgesic properties stem from its high affinity for the α2δ-1 subunit, which is crucial in regulating the release of excitatory neurotransmitters.[3] By binding to this subunit, mirogabalin reduces calcium influx into nerve endings, thereby decreasing the release of pain-signaling neurotransmitters.[4] A key characteristic of mirogabalin is its slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, which is thought to contribute to its sustained analgesic effects and a wider safety margin regarding central nervous system side effects.[1][2][5][6][7][8][9][10]